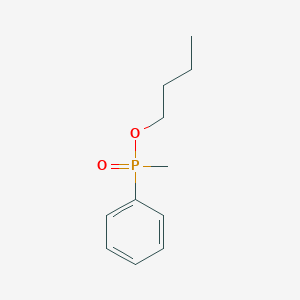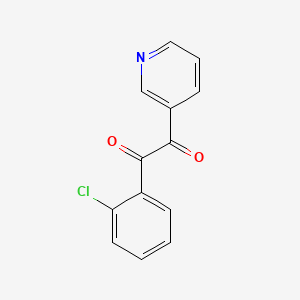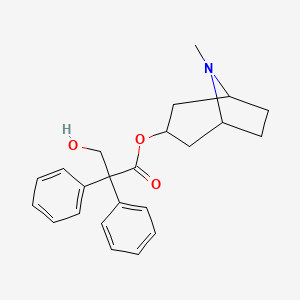
Oxymethyltropacine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxymethyltropacine is a chemical compound known for its unique structure and properties It is a tropane derivative, which means it belongs to a class of bicyclic organic compounds Tropane alkaloids are well-known for their pharmacological effects, and this compound is no exception
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.
Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.
Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.
Oxidation: The final step involves the oxidation of methyltropine to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxymethyltropacine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution can produce halogenated derivatives.
科学研究应用
Oxymethyltropacine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tropane derivatives.
Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
相似化合物的比较
Similar Compounds
Atropine: Another tropane alkaloid with similar pharmacological effects.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A well-known stimulant with a similar tropane structure.
Uniqueness
Oxymethyltropacine is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
38545-48-1 |
|---|---|
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3 |
InChI 键 |
LAHZEAWORMLOOB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
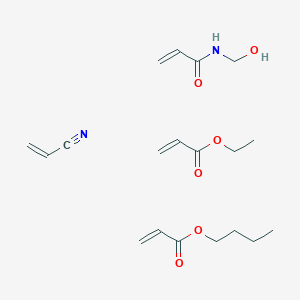

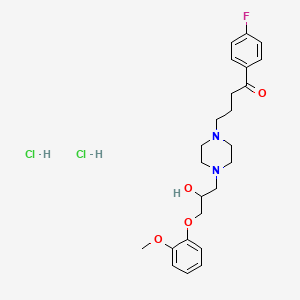
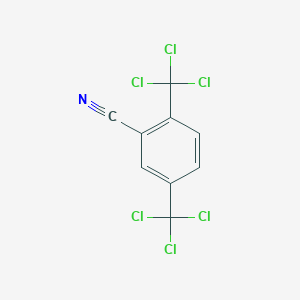
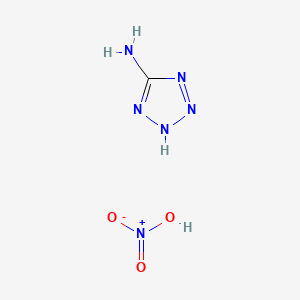
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
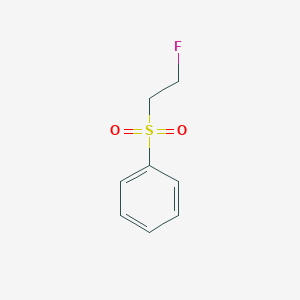
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

